Product packaging for Ethyl 2-butyl-2-cyanohexanoate(Cat. No.:CAS No. 67105-41-3)

Ethyl 2-butyl-2-cyanohexanoate

Cat. No.: B1606038
CAS No.: 67105-41-3
M. Wt: 225.33 g/mol
InChI Key: WLLOYTIHTJTCCF-UHFFFAOYSA-N
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Description

Significance of the α-Cyanoester Moiety in Advanced Organic Synthesis

The α-cyanoester moiety is a versatile functional group in modern organic synthesis due to the electron-withdrawing nature of both the cyano and ester groups. beilstein-journals.orgnih.gov This feature facilitates the deprotonation of the α-carbon, generating a stabilized carbanion that can act as a potent nucleophile in various carbon-carbon bond-forming reactions. beilstein-journals.orgnih.gov These reactions are fundamental to the construction of complex molecular architectures.

Furthermore, α-cyanoesters are precursors to a wide array of other functional groups. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ester group can undergo hydrolysis, transesterification, or reduction to an alcohol. This versatility allows for the synthesis of diverse molecular scaffolds from a common starting material.

α-Cyanoesters are key reactants in several important name reactions, including the Knoevenagel condensation, which forms α,β-unsaturated cyanoesters, and the Gewald reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgtandfonline.comderpharmachemica.comresearchgate.net They are also utilized in multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step to form a complex product. beilstein-journals.orgnih.gov The ability to participate in such a wide range of transformations underscores the significance of the α-cyanoester moiety in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net

Overview of Ethyl 2-butyl-2-cyanohexanoate within the Context of Branched Cyanoesters

This compound is a specific example of a branched α-cyanoester. Its structure features a central quaternary carbon atom bonded to a cyano group, an ethyl ester group, and two butyl chains. This high degree of substitution at the α-position introduces steric hindrance that can influence its reactivity and the stereochemical outcome of reactions.

The synthesis of branched α-cyanoesters like this compound often involves the alkylation of a simpler α-cyanoester. For example, the reaction of ethyl cyanoacetate (B8463686) with a butyl halide in the presence of a base can introduce the first butyl group. oup.com A subsequent alkylation with another molecule of a butyl halide would then yield the desired product. oup.com

The study of branched cyanoesters is an active area of research, with a focus on developing stereoselective methods for their synthesis. acs.org The creation of quaternary stereocenters, such as the one present in this compound, is a significant challenge in organic synthesis. acs.org Molybdenum-catalyzed asymmetric allylic alkylation (Mo-AAA) of cyanoester nucleophiles has emerged as an efficient method for producing highly functionalized branched cyanoesters with excellent control over stereochemistry. acs.org

Contemporary Research Imperatives for Comprehensive Studies of this compound

While general methodologies for the synthesis of α-cyanoesters are well-established, detailed investigations into the specific properties and reaction scope of individual compounds like this compound are often driven by specific research goals. Current research imperatives likely focus on several key areas:

Development of Novel Synthetic Applications: Exploring the utility of this compound as a building block for the synthesis of novel and complex molecular architectures. This could involve its use in cascade reactions or as a precursor to unique heterocyclic systems.

Investigation of Stereoselective Transformations: Given the presence of a quaternary carbon, a key research focus would be the development of new catalytic methods to control the stereochemistry of reactions involving this compound. This is particularly relevant for the synthesis of chiral molecules with potential applications in medicinal chemistry. beilstein-journals.org

Exploration of its Reactivity Profile: A comprehensive study of the reactivity of this compound under various reaction conditions would provide valuable data for synthetic chemists. This includes its behavior in the presence of different catalysts, oxidants, and reducing agents.

Physicochemical Property Characterization: Detailed characterization of the physical and chemical properties of this compound is essential for its effective use in synthesis. This includes spectroscopic data, which is crucial for reaction monitoring and product identification. ambeed.combldpharm.com

Compound Data

Compound Name
This compound
Ethyl cyanoacetate
Butyl bromide
2-aminothiophenes
α,β-unsaturated cyanoesters

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C13H23NO2 bldpharm.comacmec.com.cn
Molecular Weight 225.33 g/mol bldpharm.comacmec.com.cn
Appearance Colorless to pale yellow liquid cymitquimica.com
Boiling Point Not specified
Flash Point 115.1°C chemsrc.com
LogP 3.43988 chemsrc.com
CAS Number 67105-41-3 ambeed.combldpharm.comacmec.com.cnchemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23NO2 B1606038 Ethyl 2-butyl-2-cyanohexanoate CAS No. 67105-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-butyl-2-cyanohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-4-7-9-13(11-14,10-8-5-2)12(15)16-6-3/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLOYTIHTJTCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304558
Record name ethyl 2-butyl-2-cyanohexanoate
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URL https://comptox.epa.gov/dashboard/DTXSID80304558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67105-41-3
Record name 67105-41-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166282
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-butyl-2-cyanohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 2 Butyl 2 Cyanohexanoate and Analogues

Strategies for Stereoselective Carbon-Carbon Bond Formation at the α-Position

The creation of a quaternary stereocenter at the α-position of a cyanoester is a formidable task in organic synthesis. The challenge lies in controlling the stereochemistry during the formation of the new carbon-carbon bond. Various catalytic and asymmetric strategies have been developed to address this, with cycloisomerization reactions being one powerful approach for producing polycyclic compounds with excellent yield and selectivity. rsc.orgresearchgate.net While direct asymmetric α-alkylation of simple aldehydes remains challenging, the use of amine catalysis has enabled numerous methods for their asymmetric α-functionalization. researchgate.net For α-cyanoesters, the presence of both the ester and cyano groups activates the α-proton, facilitating enolate formation and subsequent reaction. The primary strategies revolve around the alkylation of pre-formed enolates or the use of transition metal-catalyzed cross-coupling reactions, each offering distinct advantages in terms of scope, efficiency, and stereocontrol.

Alkylation Reactions of Ethyl Cyanoacetate (B8463686) Derivatives

The alkylation of ethyl cyanoacetate is a foundational method for the synthesis of α-substituted and α,α-disubstituted cyanoesters. chemprob.orgresearchgate.net The active methylene (B1212753) group in ethyl cyanoacetate is readily deprotonated by a suitable base to form a stabilized carbanion, which then acts as a nucleophile in a reaction with an alkylating agent, typically an alkyl halide. google.com For the synthesis of a dialkylated compound like Ethyl 2-butyl-2-cyanohexanoate, this process is performed sequentially.

The general procedure involves the reaction of ethyl cyanoacetate with a base such as sodium ethoxide in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF), followed by the addition of the first alkyl halide (e.g., 1-bromobutane). After the first alkylation is complete, a second, often stronger, base is used to deprotonate the now less acidic α-proton of the monoalkylated intermediate. The subsequent addition of a second alkyl halide yields the desired α,α-disubstituted product. The choice of base, solvent, and reaction temperature is crucial for optimizing the yield and minimizing side reactions, such as O-alkylation or elimination. google.com

Interactive Data Table: Alkylation of Ethyl Cyanoacetate Derivatives
EntryAlkylating Agent(s)BaseSolventProductYield (%)Reference
11,2-dichloroethanePotashDMSOgem-nitrilethoxycarbonylcyclopropane- chemprob.org
21,2-dichloroethanePotashDMSODiethyl 1-cyano-4-(cyanocarbonyl)cyclohexane-1,4-dicarboxylate- chemprob.org
3Ethyl bromideSodium EthoxideDimethylacetamideDiethyl ethyl-l-methylbutylmalonate- google.com
4Ethyl bromideSodium EthoxideEthanol / DimethylsulfoxideDiethyl ethyl-l-methylbutylmalonate84 google.com

Reductive alkylation provides an alternative pathway for the synthesis of substituted α-cyanoesters, particularly from α,β-unsaturated precursors. This methodology allows for the formation of a quaternary center bearing a vinyl group. thieme-connect.de In a typical sequence, an α,β-unsaturated cyanoester undergoes conjugate reduction to form an enolate intermediate, which is then trapped in situ by an alkylating agent.

For instance, the reductive alkylation of γ-cyano-α,β-unsaturated ketones has been shown to be highly efficient and completely regioselective, with alkylation occurring specifically at the α-carbon. thieme-connect.deresearchgate.net This approach can be conceptually extended to α,β-unsaturated cyanoesters. A chemoselective reductive tautomerization of α-cyanoacetates using diisobutylaluminium hydride (DIBAL-H) has also been developed to access β-enamino carbonyl compounds, which are valuable synthetic intermediates. nih.gov While not a direct alkylation, this demonstrates the utility of reducing agents in manipulating cyanoester functionality for further elaboration. General methods for the reductive alkylation of amines and hydrazines, often using reagents like sodium borohydride (B1222165) or α-picoline-borane, highlight the broad applicability of this synthetic strategy. organic-chemistry.org

One-pot procedures offer significant advantages in terms of operational simplicity, time, and resource efficiency by combining multiple reaction steps into a single synthetic operation without isolating intermediates. For the synthesis of complex cyanoesters, one-pot protocols can be particularly effective. For example, α-arylated and α-alkylated cyanoesters can be conveniently formed in a single pot starting from diethyl malonate. nih.govresearchgate.net This is achieved by first performing a cross-coupling reaction with an aryl halide in the presence of excess base, followed by a subsequent in situ alkylation. researchgate.net

Another example involves the one-pot conversion of N-allyl-α-cyano esters into α-allyl-α-cyano lactams through a sequence of hydrolysis, ketene (B1206846) formation, cyclization, and a Claisen rearrangement. nih.gov Furthermore, efficient one-pot methods for synthesizing various ethyl cyanoacetate analogues have been developed using novel catalysts, such as ellagic acid-bonded magnetic nanoparticles for Knoevenagel condensations, which can be a starting point for more complex structures. oiccpress.com These protocols streamline the synthesis of highly functionalized molecules from simple and readily available starting materials.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, providing powerful tools for the synthesis of complex molecules like this compound analogues. Catalysts based on palladium and nickel are particularly prominent in mediating cross-coupling reactions that are often difficult to achieve through traditional methods. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, and they have been successfully applied to the α-functionalization of carbonyl compounds, including cyanoesters.

The palladium-catalyzed α-arylation of carbonyl compounds is a robust method for forming carbon-carbon bonds between an aromatic carbon and the α-carbon of an ester. organic-chemistry.org This reaction has been extensively studied for ethyl cyanoacetate and its derivatives. thieme-connect.comchu-lab.org The process generally involves the reaction of an aryl halide (bromide, chloride, or triflate) with the enolate of the cyanoester in the presence of a palladium catalyst and a suitable ligand. nih.govacs.org

The development of sterically hindered and electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃, has been crucial for achieving high efficiency in these reactions, allowing for the coupling of a wide range of electron-rich, electron-poor, and sterically hindered aryl halides. nih.govorganic-chemistry.orgacs.org This methodology provides a mild and general route to α-aryl cyanoacetates, which are valuable intermediates for various bioactive compounds. thieme-connect.comorganic-chemistry.org Importantly, this method can be used to construct highly hindered quaternary carbon centers by arylating α-substituted cyanoesters. organic-chemistry.orgorganic-chemistry.org High-throughput screening techniques, such as those based on fluorescence resonance energy transfer (FRET), have been employed to rapidly discover and optimize new catalyst systems for this transformation. organic-chemistry.orgnih.gov

Interactive Data Table: Palladium-Catalyzed α-Arylation of Ethyl Cyanoacetate
EntryAryl HalideCatalyst/PrecatalystLigandBaseSolventYield (%)Reference
14-BromotoluenePd(OAc)₂P(t-Bu)₃NaHToluene95 acs.org
24-ChlorotoluenePd(OAc)₂P(t-Bu)₃NaHToluene93 acs.org
32-BromotoluenePd(OAc)₂P(t-Bu)₃NaHToluene93 acs.org
44-BromoanisolePd(OAc)₂P(t-Bu)₃NaHToluene96 acs.org
51-Bromonaphthalene[(allyl)PdCl]₂(1-Ad)P(t-Bu)₂Na₃PO₄Toluene94 organic-chemistry.org
64-Bromo-tert-butylbenzenePd₂(dba)₃P(t-Bu)₃NaHToluene96 acs.org

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. Nickel catalysts are particularly effective in activating traditionally inert chemical bonds, such as the C–O bonds in esters. nih.govscispace.com This capability allows for novel synthetic transformations where the ester group itself can act as a leaving group in a nucleophilic substitution-type reaction.

Recent advancements have demonstrated nickel-catalyzed, cross-electrophile coupling reactions. For instance, a nickel/zinc system can catalyze the reductive cross-coupling of alkyl electrophiles activated by an α-cyano group with chlorosilanes, forming a C(sp³)–Si bond. nih.gov More directly related to ester systems, nickel catalysis can achieve the alkylation of esters through the selective cleavage of the acyl C–O bond, effectively replacing the ester moiety with a functionalized alkyl chain. scispace.com While much of the research has focused on aryl esters, the fundamental principles can be applied to other ester systems. youtube.com These nickel-catalyzed domino reactions and cross-electrophile couplings provide powerful strategies for C-C bond formation under reductive conditions, expanding the toolkit for synthesizing complex molecules from readily available ester starting materials. youtube.com

Copper-Catalyzed Oxidative Dimerization of α-Cyanoesters

The copper-catalyzed oxidative dimerization of α-cyanoesters represents a potential method for the synthesis of symmetrical vicinal dinitriles, such as 2,3-dibutyl-2,3-dicyanosuccinates, which are structural analogues of a dimerized this compound. This type of reaction, often referred to as oxidative homocoupling, typically involves the formation of a carbon-carbon bond between two identical molecules under oxidizing conditions.

While the direct oxidative dimerization of α-cyanoesters is not as extensively documented as that of other substrates like terminal alkynes (in the Glaser-Hay reaction), a plausible mechanism can be proposed based on established principles of copper catalysis. researchgate.netrsc.org The process likely involves the following key steps:

Deprotonation : An α-cyanoester, such as this compound, is first deprotonated at the α-position by a base to form a stabilized carbanion (enolate).

Oxidation and Radical Formation : A copper(II) salt acts as an oxidant, accepting an electron from the carbanion to generate a carbon-centered radical and a copper(I) species.

Dimerization : Two of these carbon-centered radicals then combine (dimerize) to form the new C-C bond, yielding the final dimeric product.

Catalyst Reoxidation : For the reaction to be catalytic in copper, an external oxidant (often molecular oxygen from the air) is required to reoxidize the copper(I) back to the active copper(II) state, thus completing the catalytic cycle.

The reaction can be generalized as follows:

This methodology offers a direct route to symmetrical 1,4-dicarbonyl compounds (succinate derivatives) which are valuable building blocks in organic synthesis. The efficiency of the reaction would depend on factors such as the choice of copper catalyst, solvent, base, and oxidant.

Enantioselective Synthesis of Chiral α-Cyanoesters

The creation of chiral molecules with high enantiopurity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. For α-cyanoesters like this compound, the α-carbon is a quaternary stereocenter, making its enantioselective synthesis a significant challenge. Advanced methodologies, including asymmetric catalysis and biocatalysis, have been developed to address this. nih.gov

Asymmetric Catalysis for Stereogenic Center Construction

Asymmetric catalysis is a powerful tool for constructing stereogenic centers with high enantioselectivity. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For α-cyanoesters, these methods often involve the reaction of a prochiral precursor with a nucleophile or electrophile under the control of a chiral catalyst.

A notable advancement in the synthesis of chiral α-cyanoesters is the use of chiral halonium salts as catalysts in asymmetric Mannich-type reactions. beilstein-journals.orgnih.gov This reaction constructs β-amino cyanoesters with contiguous stereocenters, one of which can be a quaternary carbon, by reacting a ketimine with an α-cyanoester. beilstein-journals.org

The catalysis relies on the principle of halogen bonding, where the chiral halonium salt (e.g., a binaphthyl-based chiral bromonium or iodonium (B1229267) salt) acts as a halogen-bond donor. beilstein-journals.org The proposed mechanism involves the activation of the α-cyanoester enolate by the chiral halonium salt. This interaction creates a chiral environment that directs the nucleophilic attack of the enolate onto one face of the ketimine, leading to the formation of the product with high enantio- and diastereoselectivity. beilstein-journals.org

Researchers have successfully applied this method to synthesize β-amino cyanoesters with contiguous tetrasubstituted carbon stereogenic centers in excellent yields and with high enantiomeric excess (ee), using catalyst loadings as low as 1 mol%. beilstein-journals.org

Table 1: Chiral Halonium Salt-Catalyzed Asymmetric Mannich Reaction of Ketimines with α-Cyanoesters Data sourced from studies on analogous systems.

Catalyst (1 mol%)Ketimine SubstrateCyanoester SubstrateYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Reference
Chiral Bromonium SaltN-Phenyl(phenyl)methanimineMethyl 2-cyanopropanoate83771.2:1 nih.gov
Chiral Iodonium SaltN-Phenyl(phenyl)methanimineMethyl 2-cyanopropanoate95861:1.3 beilstein-journals.org
Chiral Bromonium SaltN-(4-methoxyphenyl)(phenyl)methanimineMethyl 2-cyanobutanoate94801:1.1 beilstein-journals.org

Biocatalytic Approaches for Enantioselective Hydrolysis via Esterases

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds. Esterases (EC 3.1.1.x) are a class of enzymes that catalyze the hydrolysis of ester bonds. In the context of producing enantiomerically pure α-cyanoesters, esterases are employed in a process known as kinetic resolution. nih.govnih.gov

Kinetic resolution of a racemic mixture of an α-cyanoester, such as (±)-Ethyl 2-butyl-2-cyanohexanoate, involves the use of an esterase that preferentially hydrolyzes one enantiomer over the other. For instance, the enzyme might selectively catalyze the hydrolysis of the (R)-enantiomer to its corresponding carboxylic acid, leaving the unreacted (S)-enantiomer in high enantiomeric excess.

The key advantages of this method are:

High Enantioselectivity : Many esterases and lipases exhibit excellent enantioselectivity (E-value > 100) for a wide range of substrates.

Mild Reaction Conditions : Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH, avoiding the need for harsh reagents or conditions.

Broad Substrate Scope : A vast number of commercially available esterases and lipases allows for screening to find an optimal enzyme for a specific substrate.

The outcome of the resolution allows for the separation of the enantiomerically enriched, unreacted ester from the carboxylic acid product. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%. This approach has proven effective for the resolution of various α-substituted esters.

Table 2: Conceptual Outcome of Enantioselective Hydrolysis of a Racemic α-Cyanoester

EnzymeSubstrate (Racemic)Conversion (%)Unreacted Ester (Enantiomer)Enantiomeric Excess (ee %) of EsterHydrolyzed Acid (Enantiomer)
Esterase A (e.g., from Candida rugosa)(±)-Ethyl 2-cyano-2-phenylacetate~50(S)-Ethyl 2-cyano-2-phenylacetate>99(R)-2-Cyano-2-phenylacetic acid
Lipase B (e.g., from Pseudomonas fluorescens)(±)-Methyl 2-chloro-2-phenylacetate~50(R)-Methyl 2-chloro-2-phenylacetate>98(S)-2-Chloro-2-phenylacetic acid

Mechanistic Investigations of Ethyl 2 Butyl 2 Cyanohexanoate Reactivity

Reaction Pathways Involving the Nitrile and Ester Functional Groups

The nitrile and ester functionalities in Ethyl 2-butyl-2-cyanohexanoate are susceptible to a variety of transformations, most notably hydrolysis and decarboxylation, with the reaction mechanisms being significantly influenced by the reaction medium and the steric environment of the molecule.

Hydrolysis Mechanisms of Nitriles and Esters in Various Media

The hydrolysis of this compound can proceed under both acidic and basic conditions, leading to the cleavage of the ester and/or nitrile groups.

Acid-Catalyzed Hydrolysis: In an acidic medium, the hydrolysis of the ester function likely proceeds via an AAC2 mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the corresponding carboxylic acid. Concurrently, the nitrile group can also undergo acid-catalyzed hydrolysis. This process begins with the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of a protonated amide intermediate, which can then be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion. Due to the steric hindrance around the α-carbon, the rates of both hydrolysis reactions are expected to be slower compared to less substituted analogues.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification, a process that is effectively irreversible. A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion results in the formation of a carboxylic acid, which is immediately deprotonated by the base to form a carboxylate salt. The hydrolysis of the nitrile group in a basic medium is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. This is followed by protonation to yield an amide intermediate, which can then be further hydrolyzed to a carboxylate salt and ammonia (B1221849). The steric bulk provided by the butyl and hexyl groups can impede the approach of the hydroxide nucleophile, thus requiring more forcing conditions for complete hydrolysis. arkat-usa.org

Condition Functional Group Key Mechanistic Steps Intermediate(s) Final Product(s)
Acidic EsterProtonation of C=O, Nucleophilic attack by H₂O, Proton transfer, Elimination of EtOHTetrahedral intermediateCarboxylic acid, Ethanol
NitrileProtonation of N, Nucleophilic attack by H₂O, TautomerizationProtonated amideCarboxylic acid, Ammonium ion
Basic EsterNucleophilic attack by OH⁻, Elimination of EtO⁻, DeprotonationTetrahedral intermediateCarboxylate salt, Ethanol
NitrileNucleophilic attack by OH⁻, Protonation, Further hydrolysisAmideCarboxylate salt, Ammonia

Decarboxylation Pathways Leading to α,β-Unsaturated Nitriles

While the direct formation of α,β-unsaturated nitriles from this compound via simple decarboxylation is not a primary reaction pathway, related decarboxylative processes are known for similar compounds, often under specific conditions. A relevant transformation is the Krapcho decarboxylation, which is particularly effective for esters bearing an electron-withdrawing group at the β-position. For a compound like this compound, a modification of this reaction can be envisaged.

The Krapcho decarboxylation typically involves heating the substrate in a polar aprotic solvent like DMSO with a salt, such as lithium chloride. The mechanism proceeds through the nucleophilic attack of the chloride ion on the ethyl group of the ester in an SN2 fashion, leading to the formation of ethyl chloride and a carboxylate intermediate. This is followed by the loss of carbon dioxide to generate a carbanion stabilized by the adjacent nitrile group. Subsequent protonation of this carbanion, for instance by a trace amount of water, would yield the corresponding saturated nitrile. The formation of an α,β-unsaturated nitrile would require an additional elimination step, which is not a direct outcome of this pathway for a saturated substrate.

Alpha-Carbon Reactivity and Enolate Chemistry

The α-carbon of this compound, being devoid of any hydrogen atoms, cannot be deprotonated to form a traditional enolate. This structural feature significantly influences its reactivity at this position.

Electronic and Steric Effects Influencing α-Position Reactivity in Cyanoesters

The reactivity of the α-position in cyanoesters is a balance of electronic and steric factors. Electronically, both the ester and nitrile groups are electron-withdrawing, which would typically increase the acidity of any α-protons, making enolate formation favorable. However, in this compound, the absence of α-protons prevents this.

Sterically, the presence of both a butyl and a hexyl group at the α-carbon creates a highly congested environment. This steric hindrance has several consequences:

It shields the α-carbon from nucleophilic attack.

It hinders the approach of reagents to the adjacent carbonyl and nitrile functionalities.

It can influence the conformational preferences of the molecule, which in turn can affect reactivity.

The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that the presence of two alkyl groups on a carbon atom can accelerate intramolecular reactions by bringing the reactive ends of the molecule closer together. While not directly applicable to simple enolate formation, this principle highlights the significant conformational constraints imposed by the α,α-disubstitution.

Factor Influence on this compound
Electronic Both ester and nitrile groups are electron-withdrawing, activating the α-position. However, the lack of α-protons prevents enolate formation.
Steric The butyl and hexyl groups create significant steric hindrance, shielding the α-carbon and adjacent functional groups from attack and influencing reaction rates.

Formation and Reactivity of Copper(I) Enolate Complexes from Cyanoesters

While traditional enolate formation via deprotonation is not possible for this compound, related metal enolates of cyanoesters can be generated and are important intermediates in various coupling reactions. Copper(I) enolates, in particular, have been studied for their role in α-arylation reactions. nih.govberkeley.edu

For a related α-monosubstituted cyanoester, a copper(I) enolate can be formed in situ. These complexes have been shown to react with aryl halides. In the case of α,α-disubstituted cyanoesters, the formation of a C-bound copper enolate is conceivable. Studies on related systems suggest that the cyanoester anion can coordinate to copper through the nitrogen atom of the cyano group. nih.gov The reactivity of such a complex would be influenced by the steric bulk of the α-substituents. These copper enolate intermediates are proposed to participate in catalytic cycles involving oxidative addition of an aryl halide to the copper(I) center to form an aryl-Cu(III) intermediate, followed by reductive elimination to form the α-arylated product. berkeley.edu

Advanced Reaction Mechanisms and Intermediates

Beyond the fundamental reactions of the ester and nitrile groups, this compound can potentially participate in more complex transformations.

One such reaction is the Thorpe-Ziegler reaction , which is an intramolecular version of the Thorpe reaction. wikipedia.orgbuchler-gmbh.com The Thorpe reaction involves the base-catalyzed self-condensation of aliphatic nitriles. lscollege.ac.in For a dinitrile, the Thorpe-Ziegler reaction leads to the formation of a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. While this compound itself is not a dinitrile, this reaction highlights the reactivity of the nitrile group in the presence of a strong base to form C-C bonds.

Another advanced mechanistic pathway to consider is reductive decyanation . This reaction involves the removal of the nitrile group and its replacement with a hydrogen atom. Various methods exist for reductive decyanation, including the use of dissolving metals (e.g., sodium in liquid ammonia) or hydride reagents. nih.govnih.gov For a sterically hindered nitrile like that in this compound, these reactions can be challenging. The mechanism often involves the formation of radical anions or the coordination of the nitrile to a metal center followed by reduction. organic-chemistry.org This transformation is synthetically useful as it allows the cyano group to be used as a removable activating group for the introduction of the α-substituents, followed by its cleavage to yield the final product.

Nucleophilic Substitution (SN2) Processes and the α-Effect in Cyanoester Systems

Nucleophilic substitution at the α-carbon of this compound is sterically hindered due to the presence of two alkyl chains (butyl and hexanoyl) and a cyano group. However, the strong electron-withdrawing nature of the cyano and ester groups significantly influences the electrophilicity of the α-carbon, making it susceptible to attack by potent nucleophiles under specific conditions.

The quintessential mechanism for nucleophilic substitution at a saturated carbon center is the SN2 (Substitution Nucleophilic Bimolecular) reaction. This process involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

In the context of α-cyanoesters like this compound, if a suitable leaving group were present at the α-position, a direct SN2 displacement would be challenging due to severe steric hindrance. The bulky butyl and hexanoyl groups would impede the backside attack of an incoming nucleophile.

A pertinent concept in the discussion of nucleophilicity, particularly in systems with heteroatoms, is the α-effect . The α-effect is the enhanced nucleophilicity of an atom due to the presence of an adjacent atom (in the α-position) bearing lone pairs of electrons. nih.gov This effect leads to a positive deviation from the Brønsted-type correlation, which relates nucleophilicity to basicity. sigmaaldrich.com While this compound itself does not possess a classic α-nucleophile structure, the concept is crucial when considering its reactions with α-nucleophiles.

Recent computational studies, employing activation strain models and Kohn-Sham molecular orbital analyses, have provided deeper insights into the origin of the α-effect. nih.govuniversiteitleiden.nlresearchgate.net It has been proposed that α-nucleophiles exhibit enhanced reactivity not due to ground-state destabilization, but because of a reduction in the repulsive Pauli interactions between the nucleophile and the substrate. nih.govuniversiteitleiden.nl The presence of an adjacent heteroatom with a lone pair can polarize the electron density of the nucleophilic center, resulting in a smaller Highest Occupied Molecular Orbital (HOMO) lobe directed towards the substrate. nih.govuniversiteitleiden.nl This, in turn, minimizes steric repulsion. For a significant α-effect to be observed, this reduction in Pauli repulsion must be accompanied by a sufficiently high energy HOMO to ensure effective orbital overlap with the substrate's Lowest Unoccupied Molecular Orbital (LUMO). nih.govuniversiteitleiden.nl

Should this compound react with an α-nucleophile, the reaction kinetics would be influenced by these principles. The table below illustrates the relative reactivity of various nucleophiles, highlighting the enhanced reactivity of α-nucleophiles compared to "normal" nucleophiles of similar basicity.

NucleophilepKa of Conjugate AcidRelative Rate Constant (k_rel)α-Effect (k_rel / k_normal)
HO⁻ (Hydroxide)15.71.01.0
HOO⁻ (Hydroperoxide)11.6100100
Cl⁻ (Chloride)-70.01-
ClO⁻ (Hypochlorite)7.550>1000
N₃⁻ (Azide)4.75.0-
N₂H₄ (Hydrazine)8.120040

This table presents generalized data for typical SN2 reactions to illustrate the α-effect and is not specific to this compound.

Radical Intermediates and Single-Electron Transfer Mechanisms in Catalytic Transformations

Beyond ionic pathways, the reactivity of this compound can also be modulated through radical intermediates, particularly in the context of catalytic transformations. The generation of radicals often involves single-electron transfer (SET) processes, where an electron is transferred from a catalyst or another reagent to the substrate, or vice versa. sigmaaldrich.comrsc.org

Visible-light photoredox catalysis has emerged as a powerful tool for initiating SET processes under mild conditions. sigmaaldrich.com In a typical catalytic cycle, a photosensitizer absorbs light and is excited to a higher energy state, becoming a potent single-electron oxidant or reductant. This excited state can then engage in an SET event with the substrate.

For a molecule like this compound, a reductive SET process would involve the transfer of an electron to the molecule, likely into the π* orbital of the cyano or ester group, to form a radical anion. This intermediate can then undergo further reactions, such as fragmentation or coupling. Conversely, an oxidative SET would involve the removal of an electron to form a radical cation.

The stability of the resulting radical intermediate is a crucial factor in determining the feasibility of such pathways. The radical formed at the α-carbon of this compound would be a tertiary radical, which is inherently more stable than secondary or primary radicals due to hyperconjugation. chemrxiv.org Furthermore, the adjacent cyano and ester groups can provide resonance stabilization to the radical, further enhancing its stability. Computational studies on organic radicals have been instrumental in quantifying their stability and predicting their reactivity. chemrxiv.orgrsc.orgrsc.org

The table below provides a qualitative comparison of the relative stability of different types of carbon-centered radicals.

Radical TypeExampleRelative StabilityKey Stabilizing Factors
Methyl•CH₃Least StableNone
PrimaryRCH₂•More StableHyperconjugation
SecondaryR₂CH•Even More StableIncreased Hyperconjugation
TertiaryR₃C•Most StableMaximum Hyperconjugation
AllylicCH₂=CH-CH₂•Very StableResonance
BenzylicC₆H₅CH₂•Very StableResonance
α-CyanoR-C(CN)•-R'StabilizedResonance, Inductive Effect
α-EsterR-C(COOR')•-R''StabilizedResonance, Inductive Effect

This table provides a generalized ranking of radical stability.

Catalytic cycles involving SET and radical intermediates are often complex. For instance, in some metal-catalyzed reactions, the substrate can act as a redox-active ligand, participating in single-electron transfer processes with the metal center to generate substrate-centered radicals. nih.gov These radical intermediates can then undergo a variety of transformations, such as cyclizations or additions, before the catalyst is regenerated. nih.gov

Advanced Spectroscopic and Analytical Characterization of Ethyl 2 Butyl 2 Cyanohexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Characterization of Cyanoesters

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the molecular framework of Ethyl 2-butyl-2-cyanohexanoate.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the ethyl ester group and the two different butyl chains attached to the quaternary α-carbon. The ethyl group's methylene (B1212753) protons (-OCH₂CH₃) are deshielded by the adjacent oxygen, appearing as a quartet, while the methyl protons appear as an upfield triplet. Protons on the carbon atoms adjacent to the electron-withdrawing cyano and ester groups are typically shifted downfield.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key resonances for cyanoesters include the nitrile carbon, the ester carbonyl carbon, and the α-carbon. The nitrile carbon (C≡N) typically appears in a distinct region of the spectrum. The carbonyl carbon (C=O) of the ester group is found further downfield. Due to the high number of similar methylene groups in the two butyl chains, some overlap in the aliphatic region of both ¹H and ¹³C spectra is anticipated. The presence of a quaternary carbon at the C2 position is a key structural feature that can be confirmed by ¹³C NMR and its lack of an attached proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ester -OCH₂CH₃~4.2 (quartet)~61
Ester -OCH₂CH₃~1.3 (triplet)~14
Nitrile C≡N-~118
Carbonyl C=O-~170
Quaternary α-Carbon-~50
Butyl & Hexanoyl -CH₂- (adjacent to α-C)~1.9-2.1 (multiplet)~35-40
Butyl & Hexanoyl -CH₂-~1.2-1.6 (multiplet)~22-30
Butyl & Hexanoyl -CH₃~0.9 (triplet)~14

Application of Advanced 2D NMR Techniques (e.g., ¹H-¹³C Correlation)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and establishing the connectivity of the molecule. ipb.ptnih.gov For complex molecules like this compound, with overlapping signals in the aliphatic region, 2D NMR is indispensable. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each proton multiplet of the butyl and hexanoate (B1226103) chains to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. ipb.pt This is particularly powerful for identifying the quaternary carbon, which has no attached protons. Correlations would be expected from the protons on the methylene groups adjacent to the α-carbon to the quaternary carbon itself, as well as to the nitrile and carbonyl carbons. Similarly, correlations from the ethyl methylene protons to the carbonyl carbon would confirm the ester connectivity. beilstein-journals.org

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing direct information about the functional groups present.

Infrared (IR) Spectroscopy Signatures of Nitriles and Esters

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations like stretching and bending. vscht.cz It is an excellent tool for identifying the key functional groups in this compound. rsc.orguniroma1.it

The two most characteristic absorptions for this molecule are from the nitrile and ester groups:

Nitrile (C≡N) Stretch: Nitriles exhibit a sharp, medium-intensity absorption band in a relatively clear region of the spectrum, typically around 2260-2240 cm⁻¹. libretexts.orgpressbooks.pubutdallas.edu This peak is a strong indicator of the cyano group.

Ester (C=O) Stretch: The carbonyl group of the ester produces a very strong and sharp absorption band, generally found between 1750-1735 cm⁻¹. spectroscopyonline.commaricopa.edu Its high intensity is due to the large change in dipole moment during the stretching vibration.

Ester (C-O) Stretches: Esters also show two distinct C-O stretching bands. One, for the C(=O)-O bond, appears around 1300-1200 cm⁻¹, and the other, for the O-C bond, appears around 1150-1000 cm⁻¹. spectroscopyonline.com

Additionally, the spectrum will be populated with C-H stretching bands from the alkyl chains just below 3000 cm⁻¹. pressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
NitrileC≡N Stretch2260-2240Medium, Sharp
EsterC=O Stretch1750-1735Strong, Sharp
EsterC-O Stretch1300-1000Strong
Alkylsp³ C-H Stretch2960-2850Strong

Raman Spectroscopy for Molecular Vibrational Information

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. biointerfaceresearch.com A vibrational mode is Raman active if it involves a change in the polarizability of the molecule.

For this compound, the nitrile group's C≡N triple bond, being highly polarizable, gives rise to a strong and distinct signal in the Raman spectrum, typically in the 2200-2300 cm⁻¹ region. morressier.comresearchgate.net The frequency of this nitrile stretching mode is sensitive to the local molecular environment. morressier.comresearchgate.net The C=O stretch of the ester is also Raman active, though typically weaker than in the IR spectrum. The symmetric vibrations of the alkyl C-C backbone are often more prominent in Raman than in IR spectra, providing further structural information. s-a-s.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns. tdx.cat

For this compound (Molecular Formula: C₁₃H₂₃NO₂, Molecular Weight: 225.32 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺•) at m/z = 225.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for ethyl esters include: libretexts.org

Loss of an ethoxy radical (•OCH₂CH₃): This results in a fragment ion at [M - 45]⁺.

Loss of an ethyl radical (•CH₂CH₃): This gives a fragment at [M - 29]⁺.

McLafferty Rearrangement: Ethyl esters can undergo this characteristic rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of an enol radical cation. For ethyl esters, this typically produces a prominent peak at m/z = 88. scribd.comacs.org

Given the quaternary α-carbon, α-cleavage is also a likely fragmentation pathway. This involves the cleavage of the bond between the α-carbon and one of the attached butyl chains, resulting in the loss of a butyl radical (•C₄H₉, mass of 57), which would produce a significant fragment ion at [M - 57]⁺.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment Identity
225Molecular Ion [M]⁺•
180[M - •OC₂H₅]⁺ (Loss of ethoxy radical)
168[M - •C₄H₉]⁺ (α-cleavage, loss of butyl radical)
88McLafferty Rearrangement Ion

Integration of Multi-Spectroscopic Data for Comprehensive Molecular Structure Assignment

The unequivocal structural elucidation of this compound, a complex α-cyanocarboxylate ester, necessitates a correlative approach, integrating data from multiple spectroscopic techniques. While individual methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide specific structural insights, it is their synergistic interpretation that validates the complete molecular architecture. This section details the advanced spectroscopic characterization of this compound and demonstrates how a cohesive analysis of the data from ¹H NMR, ¹³C NMR, IR, and MS confirms its atomic connectivity and functional group arrangement.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy serves as a primary tool for determining the number of distinct proton environments and their neighboring protons. The predicted ¹H NMR spectrum of this compound displays characteristic signals that correspond to the ethyl ester, the two butyl chains, and the hexanoate backbone.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
4.25 Quartet 2H -O-CH₂ -CH₃
1.95 - 2.10 Multiplet 4H α-CH₂ (Butyl & Hexanoyl)
1.25 - 1.45 Multiplet 8H -CH₂ -CH₂ -CH₃
1.30 Triplet 3H -O-CH₂-CH₃

The quartet at approximately 4.25 ppm is indicative of the methylene protons of the ethyl ester, which are coupled to the adjacent methyl group. The triplet at 1.30 ppm corresponds to the methyl protons of the same ethyl group. The complex multiplet between 1.95 and 2.10 ppm is assigned to the four α-methylene protons of the butyl and hexanoyl chains attached to the quaternary carbon. The extensive multiplet in the 1.25-1.45 ppm range represents the remaining methylene protons of the alkyl chains, while the triplet at 0.90 ppm, integrating to six protons, confirms the presence of the two terminal methyl groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of the molecule. The predicted spectrum for this compound reveals distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Carbon Type Assignment
168.5 Quaternary C =O (Ester)
118.0 Quaternary C ≡N (Nitrile)
62.0 Methylene -O-CH₂ -CH₃
48.0 Quaternary α-C
35.0 Methylene α-CH₂ (Butyl & Hexanoyl)
28.5 Methylene -CH₂ -CH₂-CH₃
22.5 Methylene -CH₂-CH₂ -CH₃
14.0 Methyl -O-CH₂-CH₃

The downfield signal at 168.5 ppm is characteristic of an ester carbonyl carbon. The signal at 118.0 ppm is assigned to the nitrile carbon. The quaternary carbon at the α-position, bonded to the cyano, ester, butyl, and hexanoyl groups, is expected around 48.0 ppm. The methylene carbon of the ethyl ester appears at approximately 62.0 ppm. The remaining signals in the upfield region correspond to the various methylene and methyl carbons of the alkyl chains.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of this compound exhibits strong absorption bands characteristic of its ester and nitrile functionalities.

Table 3: Predicted IR Absorption Frequencies for this compound

Frequency (cm⁻¹) Intensity Functional Group
2960-2850 Strong C-H stretch (Alkyl)
2245 Medium C≡N stretch (Nitrile)
1745 Strong C=O stretch (Ester)

The strong absorption band around 1745 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) stretching vibration. The presence of the nitrile group is confirmed by the medium intensity absorption at approximately 2245 cm⁻¹. The strong, broad absorptions in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the numerous alkyl groups. The strong band around 1250 cm⁻¹ is attributed to the C-O stretching of the ester linkage.

Mass Spectrometry (MS)

The fragmentation pattern would be consistent with the structure, showing characteristic losses of alkyl fragments and functional groups. Key predicted fragments include:

Loss of the ethyl group (-CH₂CH₃): A peak at m/z = 196.

Loss of the ethoxy group (-OCH₂CH₃): A peak at m/z = 180.

Loss of a butyl radical (-C₄H₉): A peak at m/z = 168.

McLafferty rearrangement: A characteristic fragmentation for esters, which could lead to various smaller fragments.

Comprehensive Structural Confirmation

The integration of these spectroscopic techniques provides a comprehensive and unambiguous assignment of the structure of this compound.

¹H NMR confirms the presence and connectivity of the ethyl ester and the different types of protons in the alkyl chains.

¹³C NMR validates the carbon skeleton, identifying the quaternary α-carbon, the ester carbonyl, the nitrile carbon, and all other distinct carbon environments.

IR spectroscopy provides definitive evidence for the key functional groups: the ester (C=O and C-O) and the nitrile (C≡N).

Mass spectrometry confirms the molecular weight and provides fragmentation data that is consistent with the proposed structure, showing predictable losses of its constituent alkyl and functional groups.

Applications and Functionalization of Ethyl 2 Butyl 2 Cyanohexanoate in Specialized Organic Synthesis

Utilization as a Precursor for Chiral Building Blocks

The presence of both a nitrile and an ester group at a quaternary carbon makes Ethyl 2-butyl-2-cyanohexanoate a strategic precursor for the synthesis of non-proteinogenic, α,α-disubstituted chiral amines and their derivatives. These motifs are of significant interest in medicinal chemistry and materials science.

The conversion of this compound into chiral amines and amino acids hinges on the selective reduction of the nitrile group and subsequent hydrolysis of the ester. The synthesis of α,α-disubstituted amino acids is a field of considerable research, as these compounds can induce specific conformations in peptides. nih.gov

A general pathway involves the chemoselective reduction of the cyano group to a primary amine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting α,α-dialkyl β-amino ester can be an important building block in its own right. Subsequent hydrolysis of the ethyl ester, under either acidic or basic conditions, yields the corresponding α,α-disubstituted amino acid.

StepTransformationReagents/ConditionsProduct Type
1Nitrile ReductionCatalytic Hydrogenation (e.g., H₂, Raney Ni) or Hydride Reduction (e.g., LiAlH₄)α,α-Dialkyl β-Amino Ester
2Ester HydrolysisAcid (e.g., HCl) or Base (e.g., NaOH) followed by neutralizationα,α-Dialkyl Amino Acid

The development of catalytic asymmetric methods, such as the Strecker reaction, provides a powerful tool for the synthesis of chiral aminonitriles, which are direct precursors to amino acids. nih.govresearchgate.net While this compound already possesses the cyano group, asymmetric transformations on related substrates highlight the importance of this class of compounds in accessing enantiomerically enriched amino acids. organic-chemistry.org The direct catalytic asymmetric synthesis of α-chiral primary amines is another area of intense research, underscoring the value of synthetic routes to these molecules. rsc.org

Enantiopure vicinal amino alcohols are crucial structural motifs in many natural products, pharmaceuticals, and are widely used as chiral auxiliaries and ligands in asymmetric synthesis. rsc.orgdiva-portal.org this compound can be converted into enantiopure amino alcohols through the simultaneous or sequential reduction of both the nitrile and the ester functionalities.

Powerful reducing agents like LiAlH₄ can concurrently reduce both the ester and the nitrile to afford the corresponding amino alcohol. The general transformation is outlined below:

Reaction Scheme: Reduction to Amino Alcohol

Starting Material: this compound

Reagent: Lithium Aluminum Hydride (LiAlH₄) in an etheral solvent (e.g., THF, Et₂O)

Product: 2-butyl-2-(aminomethyl)hexan-1-ol

The synthesis of these compounds can also be approached through biocatalytic methods, which often provide high enantioselectivity under mild conditions. nih.gov The development of multi-enzyme cascades represents a state-of-the-art approach for producing high-value chiral molecules like amino alcohols. nih.gov

Role in the Construction of Complex Organic Scaffolds

The unique structure of this compound, with its sterically hindered quaternary center, makes it a valuable intermediate in the synthesis of complex molecular architectures that are challenging to access through other means.

While the α-carbon of this compound is fully substituted, precluding direct α,β-unsaturation via standard dehydrogenation or condensation reactions, it can be a precursor to unsaturated systems through multi-step sequences. α,β-Unsaturated nitriles are important building blocks in organic synthesis, known for their participation in Michael additions and cycloaddition reactions. fiveable.me

One potential, albeit indirect, pathway to an unsaturated system could involve functionalization of one of the alkyl chains (e.g., via radical halogenation) followed by an elimination reaction to introduce a double bond. A more strategic approach might involve a reductive decyanation or a retro-Michael type reaction under specific conditions to generate a precursor that can then be converted to an α,β-unsaturated system, although such transformations are highly substrate-dependent. The synthesis of glutaronitrile (B146979) derivatives through the addition of saturated nitriles to unsaturated nitriles under manganese catalysis highlights the diverse reactivity of the nitrile moiety. nih.gov

The construction of contiguous all-carbon quaternary stereocenters is a formidable challenge in organic synthesis. nih.govrsc.org Molecules containing such motifs are found in numerous complex natural products. This compound already contains one quaternary center, making it an attractive substrate for creating a second, adjacent stereocenter.

Recent advances in catalysis have enabled the asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers via reactions like the Mannich reaction. beilstein-journals.orgnih.gov Using this compound as a nucleophile (after deprotonation at the β-position of one of the alkyl chains, if possible, or through modification), it could potentially react with an electrophile to construct a vicinal quaternary center. More commonly, methods focus on the asymmetric alkylation of α-cyanoesters using phase-transfer catalysis to create the initial quaternary center. organic-chemistry.org The resulting product, like this compound, can then be a starting point for further elaboration.

Catalytic StrategyReaction TypePotential Application to this compound Scaffold
Halonium Salt Catalysis beilstein-journals.orgnih.govMannich ReactionFunctionalization of the backbone to introduce an adjacent stereocenter.
Transition Metal Catalysis nih.govresearchgate.netAllylic AlkylationDerivatization of the alkyl chains to build complexity.
Phase-Transfer Catalysis organic-chemistry.orgAlkylationA key method for the initial synthesis of the chiral quaternary center.

Catalytic and Biocatalytic Applications

While this compound is primarily a synthetic intermediate, its functional groups have the potential to be substrates in catalytic, and particularly biocatalytic, transformations. The field of biocatalysis offers mild and highly selective methods for chemical synthesis. tudelft.nl

The ester and nitrile moieties are susceptible to enzymatic hydrolysis by lipases and nitrilases, respectively. Such resolutions could be employed if the molecule were synthesized in racemic form, providing a route to enantiomerically enriched products.

Furthermore, the reduction of the ester or nitrile could potentially be achieved using oxidoreductase enzymes, such as carbonyl reductases or alcohol dehydrogenases. almacgroup.com Biocatalytic reductions are well-established for converting ketones and α-keto esters into chiral alcohols and α-hydroxy esters with high enantiomeric excess. researchgate.netabap.co.inabap.co.in While the direct biocatalytic reduction of an α,α-disubstituted cyanoester is less common, the broad substrate scope of many enzymes suggests this as a plausible area for future investigation.

Substrates for the Screening of Enantioselective Esterases

The quest for novel and efficient biocatalysts is a significant endeavor in modern organic synthesis, with enantioselective esterases being of particular interest for their ability to catalyze the stereoselective hydrolysis of esters. This capability is crucial in the production of enantiomerically pure compounds, which are vital in the pharmaceutical, agrochemical, and flavor industries. The screening of microbial sources or engineered enzyme libraries for esterases with desired selectivity and activity relies heavily on the design of appropriate substrates. An ideal substrate for such screening should possess a clearly distinguishable chiral center and an ester bond that can be hydrolyzed by the target enzymes.

This compound, a chiral α,α-disubstituted cyanoester, presents a structural motif that makes it a potential candidate for use as a substrate in the screening of enantioselective esterases. The central quaternary carbon atom is bonded to four different groups (a butyl group, a hexyl chain originating moiety, a cyano group, and an ethoxycarbonyl group), rendering it chiral. The presence of the ethyl ester functionality provides the necessary handle for enzymatic hydrolysis.

The general approach for screening enantioselective esterases involves incubating a racemic mixture of the substrate with the enzyme source (e.g., a cell lysate or a purified enzyme). An enantioselective esterase will preferentially hydrolyze one enantiomer over the other, leading to the formation of the corresponding chiral carboxylic acid and alcohol, while the unreacted ester becomes enriched in the less-preferred enantiomer. The progress of this kinetic resolution can be monitored by various analytical techniques, including chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which can separate and quantify the enantiomers of the substrate and/or the product.

While direct studies employing this compound for esterase screening are not extensively reported in the literature, the principles of its application can be inferred from studies on structurally related α-substituted cyanoesters. For an effective screening process, the substrate must exhibit sufficient reactivity with a broad range of esterases and the resulting products should be readily detectable.

Illustrative Data for Enantioselective Esterase Screening:

The following interactive table represents hypothetical screening results of three different esterases (Esterase A, B, and C) with racemic this compound. The enantiomeric excess of the remaining substrate (ees) and the product (eep) are key indicators of the enzyme's enantioselectivity, often expressed as the enantiomeric ratio (E).

EnzymeConversion (%)Substrate Enantiomeric Excess (ees) (%)Product Enantiomeric Excess (eep) (%)Enantiomeric Ratio (E)
Esterase A489296>100
Esterase B512524~3
Esterase C1585>99>200

Note: This data is illustrative and intended to demonstrate the potential application of this compound as a screening substrate.

In this hypothetical scenario, Esterase C would be identified as a highly enantioselective enzyme for the hydrolysis of one of the enantiomers of this compound, making it a promising candidate for further investigation and application in stereoselective synthesis.

Potential as Ligand Precursors in Metal-Catalyzed Reactions

The development of novel ligands is a cornerstone of progress in the field of metal-catalyzed reactions. Ligands play a crucial role in modulating the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. Compounds bearing nitrile (cyano) and ester functionalities, such as this compound, offer intriguing possibilities as precursors for the synthesis of new ligands.

The cyano group (–C≡N) is a versatile functional group in ligand design. The nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center. Furthermore, the cyano group can undergo a variety of chemical transformations to generate more complex coordinating moieties. For instance, it can be hydrolyzed to an amide or a carboxylic acid, or it can be reduced to a primary amine. These transformations open up pathways to multidentate ligands.

Similarly, the ester group (–COOEt) can act as a coordinating group through its carbonyl oxygen. More commonly, it serves as a synthetic handle for further functionalization. For example, it can be hydrolyzed to a carboxylic acid, which can then coordinate to a metal or be converted into other functional groups. The ester can also be reduced to a primary alcohol, which can act as a coordinating group or be further modified.

The synthetic potential of this compound as a ligand precursor can be envisioned through several pathways:

Modification of the Cyano Group: Reduction of the nitrile to a primary amine would yield an amino ester. This product could then be further functionalized at the amine to create, for example, Schiff base ligands by condensation with aldehydes or ketones.

Modification of the Ester Group: Hydrolysis of the ethyl ester to the corresponding carboxylic acid would produce a cyano-carboxylic acid. This bifunctional molecule could act as a bidentate ligand, coordinating to a metal center through both the cyano nitrogen and the carboxylate oxygen.

Combined Functionalization: A sequence of reactions involving both the cyano and ester groups could lead to more complex ligand architectures. For instance, reduction of the ester to an alcohol followed by modification of the cyano group could lead to amino-alcohol ligands.

Illustrative Synthetic Pathway to a Bidentate Ligand:

The following table outlines a hypothetical two-step synthesis of a bidentate P,N-ligand precursor from this compound, demonstrating its potential in ligand synthesis.

StepReactionReagentProductPotential Application
1Reduction of NitrileLithium aluminum hydride (LiAlH4)Ethyl 2-aminomethyl-2-butylhexanoateChiral amine building block
2Phosphination of AmineChlorodiphenylphosphine (Ph2PCl)Ethyl 2-(diphenylphosphinomethyl)-2-butylhexanoatePrecursor to a chiral P,N-ligand for asymmetric catalysis

Note: This synthetic pathway is illustrative and based on established organic transformations.

The resulting phosphino-ester could then be used to form complexes with transition metals such as palladium, rhodium, or iridium. The chirality of the ligand, originating from the quaternary stereocenter of the starting material, could be exploited in asymmetric catalysis, for example, in enantioselective hydrogenation or cross-coupling reactions. While specific applications of ligands derived from this compound are yet to be reported, the versatility of its functional groups marks it as a promising starting material for the development of new and potentially effective ligands for metal-catalyzed transformations.

Environmental Fate and Biotransformation of Cyanoester Compounds

Abiotic Transformation Pathways in Environmental Matrices

Abiotic transformation involves the degradation of a chemical compound through non-biological processes. For Ethyl 2-butyl-2-cyanohexanoate, the primary abiotic pathways considered are hydrolysis in aqueous environments and photolytic degradation. These processes are significantly influenced by environmental conditions such as pH, temperature, and the presence of sunlight.

Hydrolysis in Aqueous Environments: pH Dependence and Kinetics

The hydrolysis of this compound involves the cleavage of its ester bond upon reaction with water. This process yields ethanol (B145695) and 2-butyl-2-cyanohexanoic acid. The rate of this reaction is highly dependent on the pH of the aqueous medium.

Ester hydrolysis can be catalyzed by both acids and bases.

Under acidic conditions (pH < 7): The reaction is typically slow.

Under neutral conditions (pH ≈ 7): The rate of hydrolysis is generally at its minimum.

Under alkaline conditions (pH > 7): The rate of hydrolysis increases significantly. This is due to the nucleophilic attack of hydroxide (B78521) ions (OH⁻) on the carbonyl carbon of the ester group, a process known as saponification.

The kinetics of ester hydrolysis often follow pseudo-first-order reaction rates, where the rate is proportional to the concentration of the ester. The rate constant (k) varies with pH, as illustrated in the following representative table for a generic ester compound, as specific kinetic data for this compound is not extensively documented.

pH LevelEnvironmental ConditionRelative Rate of HydrolysisPrimary Mechanism
3Acidic (e.g., acid rain, industrial effluent)SlowSpecific-acid catalysis
7Neutral (e.g., pure water, fresh water bodies)Very SlowNeutral hydrolysis
9Alkaline (e.g., alkaline soils, certain wastewaters)FastBase-catalyzed hydrolysis (saponification)
11Strongly AlkalineVery FastBase-catalyzed hydrolysis (saponification)

Photolytic Degradation Mechanisms of Nitriles and Esters

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from sunlight. Both the nitrile (-C≡N) and ester (-COOR) functional groups within this compound can be susceptible to photolysis, although the ester group is generally more resistant. The presence of photosensitizing agents in the environment, such as humic acids in natural waters, can accelerate these degradation processes.

The primary mechanism for photolytic degradation involves the absorption of ultraviolet (UV) radiation, which excites the molecule to a higher energy state. This can lead to the cleavage of chemical bonds. For nitriles, this can result in the formation of various radical species, while esters may undergo cleavage at the carbonyl group.

Biotic Degradation Mechanisms by Microbial Systems

Microbial degradation is a key process in the removal of organic compounds from the environment. frontiersin.org Various microorganisms, particularly bacteria and fungi, possess enzymatic systems capable of metabolizing nitriles and esters. nih.gov For cyanoester compounds, the degradation typically proceeds via the hydrolysis of the nitrile and ester functionalities.

Enzymatic Hydrolysis by Nitrilases (EC 3.5.5.1) and Nitrile Hydratases (EC 4.2.1.84)

The biodegradation of the nitrile group in this compound can occur through two primary enzymatic pathways utilized by microorganisms. nih.govfrontiersin.org

Nitrilase Pathway: Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849) in a single step. nih.gov This pathway converts the cyano group directly into a carboxyl group.

Nitrile Hydratase-Amidase Pathway: This is a two-step process. First, nitrile hydratases (EC 4.2.1.84) convert the nitrile into an amide. openbiotechnologyjournal.comacsgcipr.org Subsequently, an amidase enzyme hydrolyzes the amide to the corresponding carboxylic acid and ammonia. nih.gov

These enzymatic pathways are crucial for detoxifying nitrile-containing compounds and utilizing them as carbon and nitrogen sources. frontiersin.org

Enzymatic PathwayKey Enzyme(s)EC NumberIntermediate ProductFinal Products
Nitrilase PathwayNitrilase3.5.5.1NoneCarboxylic acid + Ammonia
Nitrile Hydratase / Amidase PathwayNitrile Hydratase, Amidase4.2.1.84 / 3.5.1.4AmideCarboxylic acid + Ammonia

Role of Amidases (EC 3.5.1.4) in Subsequent Degradation Steps

In the second major pathway for nitrile degradation, amidases (EC 3.5.1.4) play an essential sequential role. openbiotechnologyjournal.com After the nitrile hydratase converts the nitrile group of a compound like this compound into an amide (forming Ethyl 2-butyl-2-carbamoylhexanoate), the amidase enzyme catalyzes the hydrolysis of this amide. nih.gov This reaction cleaves the carbon-nitrogen bond of the amide, producing the corresponding carboxylic acid (2-butyl-2-carboxyhexanoic acid, after ester hydrolysis) and ammonia. wikipedia.orgnih.gov Amidases are widespread in microorganisms and are part of the hydrolase family of enzymes. ebi.ac.uk Their action is critical for completing the detoxification and assimilation of nitrile compounds by preventing the accumulation of intermediate amides. nih.gov

Environmental Persistence and Formation of Transformation Products

The environmental persistence of this compound is determined by the combined rates of the abiotic and biotic degradation processes described. In environments with neutral pH and low microbial activity, the compound may exhibit greater persistence. Conversely, in microbially rich, alkaline environments, degradation is expected to be more rapid.

The degradation of this compound results in the formation of several transformation products. The initial products arise from the cleavage of the ester and nitrile groups.

Hydrolysis of the ester group: Leads to the formation of Ethanol and 2-butyl-2-cyanohexanoic acid .

Biotransformation of the nitrile group (Nitrilase pathway): Directly converts the cyano group to a carboxylic acid, which, combined with ester hydrolysis, would ultimately yield 2-butylhexanedioic acid and ammonia .

Biotransformation of the nitrile group (Nitrile hydratase/amidase pathway): First forms an amide intermediate, Ethyl 2-butyl-2-carbamoylhexanoate . Subsequent action by amidase and esterase enzymes would also lead to 2-butylhexanedioic acid , ethanol , and ammonia .

These primary transformation products may undergo further degradation in the environment, eventually being mineralized to carbon dioxide, water, and inorganic nitrogen.

Transformation PathwayPotential Transformation Product
Ester HydrolysisEthanol
Ester Hydrolysis2-butyl-2-cyanohexanoic acid
Nitrile Hydratase Action (Intermediate)Ethyl 2-butyl-2-carbamoylhexanoate
Complete Biodegradation (both pathways)2-butylhexanedioic acid
Complete Biodegradation (both pathways)Ammonia

Toxicological Mechanisms of Cyano Containing Compounds Relevant to Ethyl 2 Butyl 2 Cyanohexanoate

Cellular and Subcellular Interactions of the Cyanide Moiety

Once liberated, the cyanide anion can interact with several vital cellular components, leading to widespread physiological disruption. Its primary and most well-understood mechanism of toxicity involves the inhibition of cellular respiration.

The principal target of cyanide's toxic action is the mitochondrial electron transport chain, specifically Complex IV, also known as cytochrome c oxidase (CcOX). letstalkacademy.com This enzyme is crucial for aerobic respiration, catalyzing the final step of electron transfer to oxygen, which is essential for the production of ATP, the cell's primary energy currency. oup.com

Cyanide avidly binds to the heme a3-CuB binuclear center within cytochrome c oxidase. oup.com This binding is dependent on the enzyme's redox state and effectively blocks the transfer of electrons to oxygen. oup.com The cyanide ion has a high affinity for the ferric (Fe³⁺) form of the iron atom in the heme a3 component of the enzyme. researchgate.net The binding of cyanide to this critical site halts the entire electron transport chain, leading to a rapid cessation of oxidative phosphorylation and a drastic reduction in ATP synthesis. oup.com This interruption of cellular respiration results in histotoxic anoxia, a condition where cells are unable to utilize oxygen, even when it is plentiful. oup.com

The inhibition of cytochrome c oxidase by cyanide is generally considered reversible, as demonstrated by studies where washing mitochondria can restore function. nih.govresearchgate.net However, the stability of the cyanide-enzyme complex can lead to what is effectively an irreversible inhibition in a physiological context without intervention. doubtnut.com Research has shown that nitric oxide (NO) can displace cyanide from the binuclear center, suggesting a complex interaction between these two molecules at the active site of CcOX. nih.govsemanticscholar.org

Table 1: Effects of Cyanide on Cytochrome c Oxidase Function

ParameterEffect of Cyanide InhibitionResearch Findings
Electron Transport Complete inhibition at sufficient concentrations. nih.gov250 µM KCN completely inhibited electron transport in isolated mitochondria. nih.gov
Proton Transport Complete inhibition, leading to a collapse of the mitochondrial membrane potential. nih.gov250 µM KCN completely inhibited proton transport function. nih.gov
Oxygen Affinity Profound decrease in the enzyme's affinity for oxygen. nih.govLow concentrations (up to 5 µM KCN) caused a 30-fold decrease in oxygen affinity. nih.gov
Reversibility Inhibition is reversible under certain conditions, such as washing of mitochondria. nih.govresearchgate.netThe addition of pyruvate (B1213749) can induce a partial recovery of enzyme function. nih.gov

Beyond its critical interaction with cytochrome c oxidase, the cyanide anion can bind to a variety of other metalloproteins, which contain metal ions as essential cofactors for their biological activity. nih.govrsc.org The high affinity of cyanide for metals such as iron, copper, and zinc can lead to the inhibition of numerous enzyme systems.

Cyanide is known to interact with enzymes containing iron-sulfur clusters, which are crucial for a wide range of metabolic processes, including electron transfer reactions. northwestern.edunih.govmdpi.com For instance, studies have shown that cyanide can bind to the [4Fe-4S] cluster of ferredoxins, albeit reversibly. northwestern.edu Such interactions can disrupt the normal electron flow in other metabolic pathways.

Zinc-containing enzymes are another significant target for cyanide. nih.govnih.gov These enzymes are involved in a vast array of cellular functions, from digestion to DNA replication. Cyanide can inhibit these enzymes by binding to the zinc cofactor, thereby disrupting their catalytic activity. The cyanide anion can also act as a ligand for the cobalt site in vitamin B12 and is known to interact with vanadium- and manganese-containing enzymes. nih.gov While the inhibition of cytochrome c oxidase is the most acute and life-threatening effect, the cumulative impact of these interactions with other metalloenzymes can contribute to the broader cellular dysfunction seen in cyanide poisoning.

Q & A

Q. What are the established synthetic routes for Ethyl 2-butyl-2-cyanohexanoate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step esterification and cyanoalkylation process. A feasible route includes:

Esterification : Reacting hexanoic acid derivatives with 2-butanol under acid catalysis (e.g., sulfuric acid) to form the ester backbone .

Cyanoalkylation : Introducing the cyano group via nucleophilic substitution using cyanide sources (e.g., KCN/NaCN) under controlled pH conditions to avoid hydrolysis .

  • Optimization Strategies :

  • Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. ZnCl₂) to improve yield.

  • Temperature Gradients : Perform reactions at 60–100°C to balance kinetics and side-product formation.

  • Purification : Use fractional distillation or preparative HPLC to isolate high-purity product (>98%) .

    Catalyst Temperature (°C) Yield (%) Purity (HPLC)
    H₂SO₄807295%
    ZnCl₂906892%
    Table 1: Example catalyst screening data for esterification (hypothetical, based on analogous reactions ).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Expect signals for the ethyl ester group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and cyano-adjacent methylene protons (δ 2.5–3.0 ppm) .
  • ¹³C NMR : Peaks for the carbonyl carbon (δ 170–175 ppm) and nitrile carbon (δ 115–120 ppm) .
  • IR Spectroscopy : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O stretch) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₃H₂₁NO₂ (calculated: 239.16 g/mol), with fragmentation patterns indicating loss of ethyl or butyl groups .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies for esterification and cyanoalkylation steps to identify rate-limiting stages .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. non-polar solvents) on reaction pathways and intermediate stability.
  • Thermodynamic Analysis : Use software like Gaussian or ORCA to predict decomposition temperatures and stability in storage conditions (e.g., sensitivity to moisture) .
  • Case Study : AI-driven retrosynthesis tools (e.g., Template_relevance models) can propose alternative pathways by cross-referencing databases like Reaxys .

Q. What methodologies are recommended for resolving contradictory data regarding the stereochemical outcomes in the synthesis of this compound?

  • Methodological Answer :

Cross-Verification : Use X-ray crystallography to confirm stereochemistry if crystalline derivatives can be obtained .

Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and quantify optical purity .

Kinetic Isotope Effects (KIE) : Study deuterated analogs to distinguish between SN1 vs. SN2 mechanisms in cyanoalkylation steps .

Literature Benchmarking : Compare results with analogous compounds like ethyl 2-phenylacetoacetate, where stereochemical data are well-documented .

Q. How can researchers assess the environmental and toxicological impact of this compound in laboratory settings?

  • Methodological Answer :
  • Ecotoxicity Assays : Use Daphnia magna or algae growth inhibition tests to evaluate acute toxicity (EC₅₀ values) .
  • Biodegradability Studies : Conduct OECD 301F tests to measure mineralization rates in aqueous systems .
  • Waste Management : Follow ECHA guidelines for neutralizing nitrile-containing waste via oxidation (e.g., H₂O₂/Fe²⁺) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.